

Application Notes and Protocols: Diiiododurene in Advanced Materials Science

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Compound of Interest

Compound Name:	1,4-Diiodo-2,3,5,6-tetramethylbenzene
Cat. No.:	B1352252

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Introduction

Diiiododurene (**1,4-diiodo-2,3,5,6-tetramethylbenzene**) is a versatile building block in the field of advanced materials science, primarily utilized for its capacity to form strong and highly directional halogen bonds. The iodine atoms on the durene core act as potent halogen bond donors, facilitating the self-assembly of supramolecular structures with unique photophysical and electronic properties. These characteristics make diiododurene a valuable component in the rational design of co-crystals, charge-transfer complexes, and other functional organic materials. This document provides an overview of its applications, detailed experimental protocols for the synthesis of diiododurene-based materials, and relevant quantitative data.

Key Applications

The primary application of diiododurene in materials science lies in crystal engineering, where it is used to construct multicomponent crystalline materials, known as co-crystals, through halogen bonding.^[1] In these structures, the diiododurene molecule serves as a linear and rigid building block, directing the assembly of other molecules (halogen bond acceptors) into predictable one-, two-, or three-dimensional networks.^[1]

Potential and emerging applications for diiododurene-based materials include:

- Nonlinear Optical (NLO) Materials: The formation of charge-transfer complexes and co-crystals with electron-donating molecules can lead to materials with significant second- or

third-order NLO properties.[2]

- Organic Semiconductors: By co-crystallizing with electron donors or acceptors, diiododurene can be incorporated into charge-transfer materials that may exhibit semiconducting behavior.
- Luminescent Materials: The interaction between diiododurene and fluorescent or phosphorescent molecules can modulate their photophysical properties, leading to new luminescent materials with tailored emission characteristics.[1]

Experimental Protocols

Two common methods for the preparation of diiododurene co-crystals are solution-based crystallization and mechanochemical grinding.

Protocol 1: Solution-Based Co-crystal Growth by Slow Evaporation

This method is suitable for growing high-quality single crystals for X-ray diffraction analysis.

Materials:

- Diiododurene (**1,4-diiodo-2,3,5,6-tetramethylbenzene**)
- Co-former (e.g., pyrazine, caffeine, tetracyanoquinodimethane)
- Solvent (e.g., chloroform, acetonitrile, tetrahydrofuran, methanol)
- Glass vials
- Standard laboratory glassware

Procedure:

- Dissolution: Dissolve equimolar amounts of diiododurene and the chosen co-former in a suitable solvent in a glass vial. The choice of solvent is critical and should be one in which both components are soluble.[3]
- Stirring: Gently stir the solution at room temperature for a short period to ensure homogeneity.

- Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The process may take several days to weeks.[4]
- Crystal Harvesting: Once crystals have formed, carefully harvest them from the solution.
- Washing and Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Mechanochemical Synthesis by Liquid-Assisted Grinding (LAG)

This is a solvent-free or low-solvent method that is often faster and can sometimes yield different polymorphs compared to solution-based methods.[5]

Materials:

- Diiododurene
- Co-former
- Grinding liquid (a few drops of a solvent like acetonitrile or ethanol)
- Ball mill or mortar and pestle

Procedure:

- Mixing: Place stoichiometric amounts of diiododurene and the co-former into a milling jar or mortar.
- Grinding: Add a few drops of the grinding liquid.
- Milling: Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency (e.g., 30 Hz) if using a ball mill, or grind manually with a pestle.[6]
- Product Isolation: The resulting powder is the co-crystal product.

Characterization of Diiododurene-Based Materials

The synthesized materials are typically characterized using a variety of analytical techniques to confirm their structure and properties.

Techniques:

- Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions.[7]
- Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and to check the purity of the bulk material.[5]
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine the melting point, thermal stability, and decomposition profile of the co-crystals.[6] [8] An exothermic peak following an endothermic peak in a DSC scan of a physical mixture can indicate co-crystal formation upon heating.[8]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of intermolecular interactions, such as halogen bonds, by observing shifts in vibrational frequencies.[4]
- UV-Vis and Fluorescence Spectroscopy: Used to investigate the photophysical properties of the materials, including absorption and emission characteristics.

Quantitative Data

The following tables summarize representative quantitative data for co-crystals formed with diiodoaromatic compounds, which are analogous to what would be expected for diiododurene-based systems.

Table 1: Crystallographic Data for a Representative Halogen-Bonded Co-crystal (1,4-Diiodotetrafluorobenzene with a Pyrene Derivative)[4]

Parameter	Value
Chemical Formula	<chem>C34H22F4I2N2O</chem>
Formula Weight	844.35
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.345(3)
b (Å)	18.901(4)
c (Å)	14.567(3)
β (°)	109.56(3)
Volume (Å ³)	3201.1(11)
Z	4
Calculated Density (g/cm ³)	1.754
Halogen Bond (C=O…I) Distance (Å)	3.08
Halogen Bond Angle (C=O…I) (°)	168

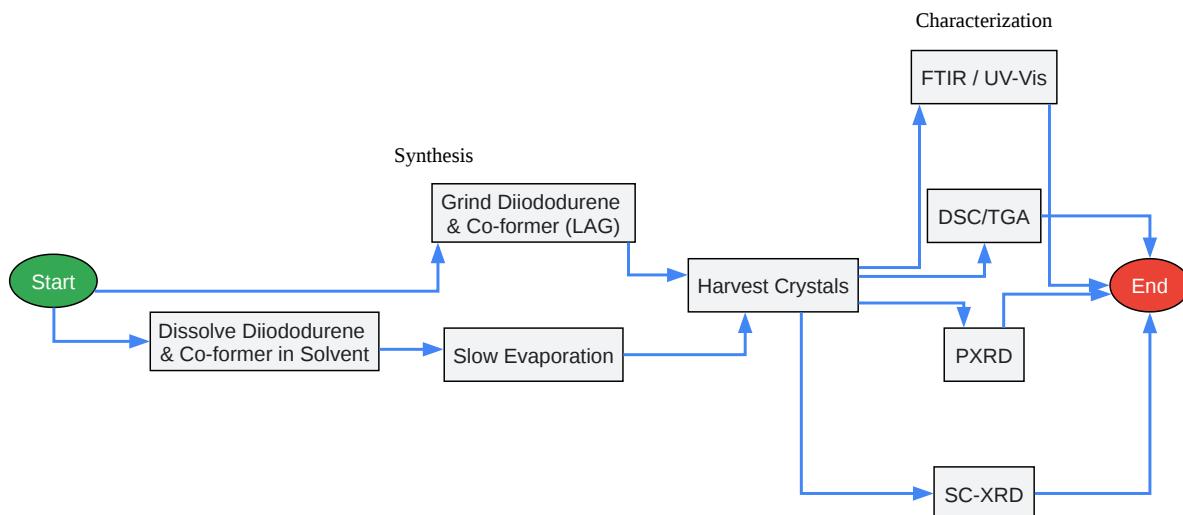
Table 2: Thermal Analysis Data for a Representative Co-crystal System

Compound	Melting Point (°C)	Decomposition Onset (°C)
Nevirapine (NV)	245.5	~250
Succinic Acid (SC)	187.5	~200
NV-SC Co-crystal (1:1)	175.0	~180

Table 3: Photophysical Data for a Representative Charge-Transfer Complex

Donor-Acceptor Pair	Solvent	$\lambda_{\text{max}} (\text{nm})$	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)
Pyrene - TCNQ	CH_2Cl_2	744	12,000
Anthracene - TCNQ	CH_2Cl_2	725	10,500

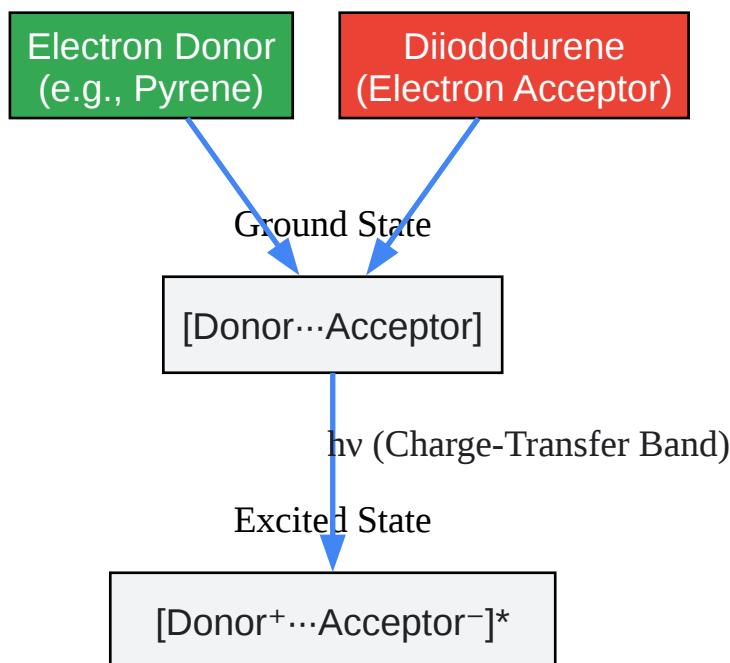
Visualizations



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Caption: Experimental workflow for synthesis and characterization of diiododurene co-crystals.

Caption: Halogen bonding between diiododurene and an acceptor molecule.



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Caption: Charge-transfer complex formation with diiododurene.

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